AZD4877

Catalog No.
S548439
CAS No.
1176760-49-8
M.F
C28H33N5O2S
M. Wt
503.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD4877

CAS Number

1176760-49-8

Product Name

AZD4877

IUPAC Name

N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide

Molecular Formula

C28H33N5O2S

Molecular Weight

503.7 g/mol

InChI

InChI=1S/C28H33N5O2S/c1-18(2)24(32(16-8-15-29)27(34)22-13-11-19(3)12-14-22)25-30-26-23(20(4)31-36-26)28(35)33(25)17-21-9-6-5-7-10-21/h5-7,9-14,18,24H,8,15-17,29H2,1-4H3

InChI Key

SMFXSYMLJDHGIE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD 4877, AZD-4877, AZD4877, N-(3-aminopropyl)-N-(1-(5-benzyl-3-methyl-4-oxo-(1,2)thiazolo(5,4-d)pyrimidin-6-yl)-2-methylpropyl)-4-methylbenzamide

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C(=NS3)C)C(=O)N2CC4=CC=CC=C4)C(C)C

The exact mass of the compound Azd-4877 is 503.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD4877 is a potent, specific, and second-generation inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for forming a bipolar mitotic spindle during cell division. By inhibiting Eg5, AZD4877 induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in proliferating cells. Unlike microtubule-targeting agents, its mechanism is specific to mitotic cells, which historically suggested a lower potential for neurotoxicity. Developed as an isostere of the clinical candidate Ispinesib, AZD4877 exhibits low-nanomolar enzymatic and cellular potency, making it a relevant tool for investigating mitotic pathways and as a benchmark for novel antimitotic agent development.

Selecting an Eg5 inhibitor requires careful consideration of potency, mechanism, and pharmacokinetics, as these compounds are not functionally interchangeable. AZD4877 and its structural analog, Ispinesib, are allosteric inhibitors with low-nanomolar potency that bind to the L5/α2/α3 pocket. This distinguishes them mechanistically from ATP-competitive inhibitors and functionally from the widely used but significantly less potent allosteric tool compound, Monastrol, which has an IC50 in the micromolar range. Differences in cellular activity across various cancer cell lines and distinct pharmacokinetic profiles further dictate that the choice between potent, clinical-stage inhibitors like AZD4877 and other agents can significantly impact experimental outcomes, particularly in vivo, where predictable exposure and dosing schedules are critical.

Enzymatic Potency: Over 7,000-Fold More Potent Than the Benchmark Tool Compound Monastrol

AZD4877 demonstrates potent, low-nanomolar inhibition of Eg5/KSP ATPase activity, with a reported IC50 value of 2 nM. This level of potency is substantially greater than that of the first-generation, commonly used benchmark inhibitor Monastrol, which exhibits an IC50 of 14 µM (14,000 nM). This quantitative difference of over three orders of magnitude highlights AZD4877's suitability for applications requiring high on-target potency at low concentrations.

Evidence DimensionEg5/KSP ATPase Inhibition (IC50)
Target Compound Data2 nM
Comparator Or BaselineMonastrol: 14,000 nM
Quantified Difference>7,000-fold higher potency
ConditionsIn vitro enzymatic ATPase activity assay

This dramatic potency difference allows for more specific on-target effects at lower concentrations, reducing the risk of off-target activities common with less potent compounds used at high doses.

Cellular Activity: Demonstrates High Anti-Proliferative Potency Comparable to Clinical-Stage Analogs

AZD4877 exhibits low-nanomolar anti-proliferative activity in sensitive cancer cell lines, such as the Colo205 colorectal adenocarcinoma line. This high cellular potency is comparable to that of Ispinesib, another clinical-stage Eg5 inhibitor, which shows IC50 values ranging from 1.2 nM to 9.5 nM across a panel of sensitive tumor cell lines. This places AZD4877 in a class of highly potent inhibitors suitable for cell-based mitotic arrest and apoptosis studies.

Evidence DimensionAnti-proliferative Activity (IC50)
Target Compound DataLow nanomolar range (in Colo205 cells)
Comparator Or BaselineIspinesib: 1.2 nM - 9.5 nM (in various sensitive cell lines)
Quantified DifferenceSimilar order of magnitude in cellular potency
ConditionsIn vitro cancer cell line proliferation assays

Demonstrates that the compound's high enzymatic potency translates to effective inhibition of cell division in a biological context, making it a relevant tool for cellular mechanism-of-action studies.

Pharmacokinetic Profile: Defined Elimination Half-Life Supports Predictable In Vivo Dosing

In clinical trials, AZD4877 demonstrated a predictable pharmacokinetic profile. Following intravenous administration in patients with solid tumors, the mean elimination half-life was approximately 16 hours at the maximum tolerated dose. This is directly comparable to the median terminal elimination half-life of 16 hours (range 8-44 hours) reported for the related inhibitor Ispinesib in a pediatric clinical trial. Preclinical data in rats showed a shorter half-life of 3.5 hours, providing a well-characterized profile across species.

Evidence DimensionMean Elimination Half-Life (Human)
Target Compound Data~16 hours
Comparator Or BaselineIspinesib: ~16 hours
Quantified DifferenceSimilar elimination half-life
ConditionsPhase I clinical trials in cancer patients

A well-characterized, multi-hour half-life enables rational design of in vivo study protocols with defined dosing schedules to maintain target engagement over time.

High-Potency Mitotic Arrest Studies

For research requiring potent and specific induction of mitotic arrest via Eg5 inhibition. The compound's >7,000-fold higher enzymatic potency compared to the common tool Monastrol allows for the use of low nanomolar concentrations, minimizing potential off-target effects and providing a clearer link between phenotype and on-target Eg5 activity.

Comparative Efficacy Studies in Chemo-sensitive Cell Lines

Ideal as a reference compound or test agent in studies comparing the efficacy of novel antimitotic agents. Its low-nanomolar cellular potency is on par with other clinical-stage Eg5 inhibitors like Ispinesib, making it a relevant benchmark for evaluating new chemical entities in sensitive cancer cell models.

In Vivo Preclinical Models Requiring Characterized Pharmacokinetics

Suited for in vivo studies in animal models of cancer where a predictable exposure profile is necessary. The clinically characterized elimination half-life of approximately 16 hours enables the rational design of dosing schedules (e.g., daily or every other day) to maintain drug levels sufficient for target inhibition and efficacy assessment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

503.23549649 Da

Monoisotopic Mass

503.23549649 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19ORU63E06

Other CAS

1176760-49-8

Wikipedia

Azd-4877

Dates

Last modified: 02-18-2024
1: Gerecitano JF, Stephenson JJ, Lewis NL, Osmukhina A, Li J, Wu K, You Z, Huszar D, Skolnik JM, Schwartz GK. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor AZD4877 in patients with solid and lymphoid malignancies. Invest New Drugs. 2012 May 22. [Epub ahead of print] PubMed PMID: 22615058.
2: Marquis L, Tran M, Choi W, Lee IL, Huszar D, Siefker-Radtke A, Dinney C, McConkey DJ. p63 expression correlates with sensitivity to the Eg5 inhibitor ZD4877 in bladder cancer cells. Cancer Biol Ther. 2012 May 1;13(7):477-86. Epub 2012 May 1. PubMed PMID: 22361733.
3: Theoclitou ME, Aquila B, Block MH, Brassil PJ, Castriotta L, Code E, Collins MP, Davies AM, Deegan T, Ezhuthachan J, Filla S, Freed E, Hu H, Huszar D, Jayaraman M, Lawson D, Lewis PM, Nadella MV, Oza V, Padmanilayam M, Pontz T, Ronco L, Russell D, Whitston D, Zheng X. Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin -6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. J Med Chem. 2011 Oct 13;54(19):6734-50. Epub 2011 Sep 7. PubMed PMID: 21899292.
4: Esaki T, Seto T, Ariyama H, Arita S, Fujimoto C, Tsukasa K, Kometani T, Nosaki K, Hirai F, Yagawa K. Phase I Study to Assess the Safety, Tolerability and Pharmacokinetics of AZD4877 in Japanese Patients with Solid Tumors. Arch Drug Inf. 2011 Jun;4(2):23-31. PubMed PMID: 21765863; PubMed Central PMCID: PMC3130141.
5: Infante JR, Kurzrock R, Spratlin J, Burris HA, Eckhardt SG, Li J, Wu K, Skolnik JM, Hylander-Gans L, Osmukhina A, Huszar D, Herbst RS. A Phase I study to assess the safety, tolerability, and pharmacokinetics of AZD4877, an intravenous Eg5 inhibitor in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2012 Jan;69(1):165-72. Epub 2011 Jun 3. PubMed PMID: 21638123.
6: Kantarjian HM, Padmanabhan S, Stock W, Tallman MS, Curt GA, Li J, Osmukhina A, Wu K, Huszar D, Borthukar G, Faderl S, Garcia-Manero G, Kadia T, Sankhala K, Odenike O, Altman JK, Minden M. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of AZD4877 in patients with refractory acute myeloid leukemia. Invest New Drugs. 2012 Jun;30(3):1107-15. Epub 2011 Apr 15. PubMed PMID: 21494838.

Explore Compound Types